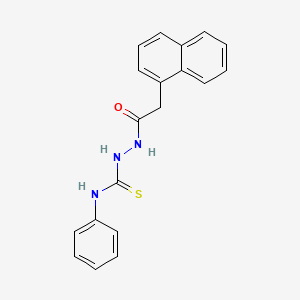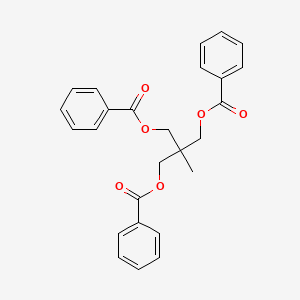
Trimethylolethyl tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolethyl tribenzoate is a chemical compound with the molecular formula C26H24O6 and a molecular weight of 432.47 g/mol . It is also known by its systematic name, 1,3-Propanediol, 2-((benzoyloxy)methyl)-2-methyl-, tribenzoate . This compound is characterized by its three benzoyloxy groups attached to a central trimethylolethane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolethyl tribenzoate can be synthesized through the esterification of trimethylolethane with benzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Trimethylolethyl tribenzoate undergoes several types of chemical reactions, including:
Oxidation: The benzylic positions in the compound can be oxidized to form benzoic acid derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Scientific Research Applications
Trimethylolethyl tribenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of trimethylolethyl tribenzoate involves its hydrolysis to release benzoic acid and trimethylolethane. The hydrolysis can be catalyzed by esterases or acidic conditions. The released benzoic acid can further participate in various biochemical pathways, while trimethylolethane can be metabolized or utilized in other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylolethane tribenzoate: Similar in structure but with slight variations in the ester groups.
Trimethylolpropane tribenzoate: Contains a propane backbone instead of an ethane backbone.
Uniqueness
Trimethylolethyl tribenzoate is unique due to its specific ester configuration and the presence of three benzoyloxy groups, which confer distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
4196-87-6 |
|---|---|
Molecular Formula |
C26H24O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[3-benzoyloxy-2-(benzoyloxymethyl)-2-methylpropyl] benzoate |
InChI |
InChI=1S/C26H24O6/c1-26(17-30-23(27)20-11-5-2-6-12-20,18-31-24(28)21-13-7-3-8-14-21)19-32-25(29)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |
InChI Key |
PJLLCGNQPWXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
physical_description |
2-((benzoyloxy)methyl)-2-methyldibenzoate-1,3-propanediol is a cream colored powder with yellow chunks. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





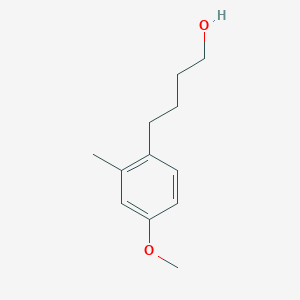
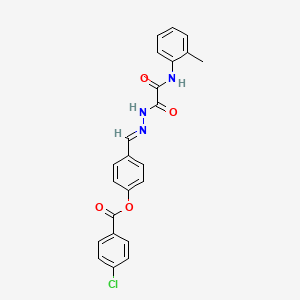
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11963874.png)
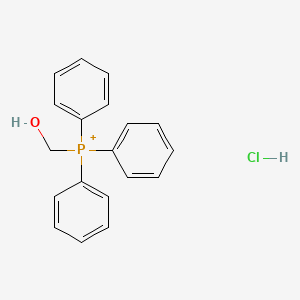

![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
